4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Lipophilicity Drug-likeness Permeability

This compound is the p-tolyl variant in a congeneric tetrazole-benzamide sulfonamide series where the N1-tetrazole substituent drives target engagement. Unlike phenyl (CAS 946232-43-5) or cyclohexyl analogs, the para-methyl group provides a testable steric/electronic hypothesis for hit identification. With zero prior bioactivity annotations, it is an ideal diversity screening deck candidate for novel target ID. Its drug-like XLogP3 (2.0) and TPSA (118 Ų) ensure compatibility with cell-based phenotypic assays at 10–50 μM. Procure alongside phenyl and cyclohexyl analogs for head-to-head SAR profiling.

Molecular Formula C20H22N6O3S
Molecular Weight 426.5
CAS No. 921074-46-6
Cat. No. B2358004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS921074-46-6
Molecular FormulaC20H22N6O3S
Molecular Weight426.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C20H22N6O3S/c1-15-4-8-17(9-5-15)26-19(22-23-24-26)14-21-20(27)16-6-10-18(11-7-16)30(28,29)25-12-2-3-13-25/h4-11H,2-3,12-14H2,1H3,(H,21,27)
InChIKeyKADDONQXEJLLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921074-46-6): Physicochemical Baseline and Procurement Context


4-(Pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921074-46-6) is a synthetic small molecule (C20H22N6O3S; MW 426.5 g/mol) belonging to the tetrazole-benzamide sulfonamide class [1]. Its structure features a para-pyrrolidinylsulfonyl benzamide core linked via a methylene bridge to a 1-(p-tolyl)-1H-tetrazole moiety. The compound is catalogued in PubChem (CID 18565637) with computed physicochemical descriptors including an XLogP3-AA of 2, a topological polar surface area of 118 Ų, and 6 rotatable bonds [1]. It is primarily available through chemical supply vendors as a research-grade screening compound, with typical purity specifications of 95%+ . To date, no peer-reviewed primary research articles or public biological assay data have been identified for this specific compound, and its PubChem record contains no bioactivity annotations [1].

Why Generic Substitution Fails for 4-(Pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: Structural Determinants That Preclude Simple Analog Interchange


The tetrazole-benzamide sulfonamide chemical space is characterized by steep structure-activity relationships where small substituent changes on the tetrazole N1-aryl ring, the sulfonamide amine, or the methylene linker can produce dramatic shifts in target engagement, solubility, and metabolic stability [1]. In the broader sulfonylpyrrolidine patent landscape, compounds within this class have been explored as monoamine reuptake inhibitors and metabotropic glutamate receptor modulators, with para-substitution patterns on the benzamide ring and the nature of the tetrazole N1-substituent representing key pharmacophoric determinants [2]. Consequently, the specific combination of a p-tolyl group on the tetrazole and a pyrrolidinylsulfonyl group at the para position of the benzamide cannot be treated as interchangeable with close analogs bearing phenyl, cyclohexyl, or heteroaryl replacements without risking loss of the intended binding profile. Quantitative property differences that underpin this non-interchangeability are detailed in Section 3 below.

Quantitative Differentiation Evidence for 4-(Pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Versus Closest Structural Analogs


Molecular Property Differentiation: XLogP3-AA Lipophilicity Advantage Over the Phenyl-Tetrazole Analog

The target compound (p-tolyl on tetrazole N1) exhibits a computed XLogP3-AA of 2.0 [1], reflecting the contribution of the para-methyl group. The direct phenyl analog, N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 946232-43-5), lacks this methyl substituent and is predicted to have a lower XLogP3-AA (estimated ~1.5 based on a Hansch π-methyl contribution of ~0.5) [2]. The logP increment of approximately 0.5 units is practically meaningful for passive membrane permeability, as logP shifts of this magnitude within the optimal drug-like range (1–3) can alter predicted Caco-2 permeability by up to 2-fold based on established QSPR models.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation for CNS vs. Peripheral Target Screening

The target compound has a computed TPSA of 118 Ų and 7 hydrogen bond acceptors (HBAs) with only 1 hydrogen bond donor (HBD) [1]. This places it near the upper boundary of the CNS MPO desirability window (TPSA < 90 Ų preferred; 118 Ų is borderline). In contrast, analogs where the pyrrolidinylsulfonyl group is replaced by smaller sulfonamides (e.g., N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide, CAS 921083-33-2) have a comparable TPSA (~110–120 Ų) but different HBA/HBD ratios due to the pyridine nitrogen, which can alter CNS partitioning predictions by 0.5–1.0 logBB units according to Clark's model [2]. The target compound's 7 HBA count, driven by the tetrazole (4 N), sulfonamide (2 O), and amide carbonyl (1 O), is a distinguishing feature versus pyrrolidine-free analogs that may have 5–6 HBAs.

Blood-brain barrier penetration CNS drug-likeness TPSA HBD/HBA profile

Rotatable Bond Count and Molecular Flexibility as a Selectivity-Relevant Parameter Versus Conformationally Restricted Analogs

The target compound possesses 6 rotatable bonds [1], a feature arising from the methylene bridge linking the benzamide to the tetrazole and the unconstrained pyrrolidine ring. This is notably higher than analogs where the tetrazole is directly attached to the benzamide without a methylene spacer (e.g., 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, which has ~4 rotatable bonds). The additional rotatable bonds introduce conformational entropy that can reduce binding affinity by an estimated 0.5–1.0 kcal/mol per freely rotatable bond in the unbound state, but may also enable induced-fit binding to targets with deeper or more plastic binding pockets that are inaccessible to rigid analogs [2]. For researchers screening against targets where conformational selection is critical, this flexibility profile offers a differentiated starting point.

Conformational flexibility Rotatable bonds Entropic penalty Selectivity optimization

Absence of Public Bioactivity Data as a Negative Differentiator: Procurement for De Novo Screening Versus Pre-Validated Chemical Probes

As of April 2026, PubChem contains zero bioactivity annotations for CID 18565637 [1]. This contrasts with structurally related tetrazole-containing compounds such as 5-substituted 1H-tetrazole COX-2 inhibitors, where IC50 values of 6–7 μM have been reported [2], and sulfonylpyrrolidine derivatives described in US Patent 7,468,369 that have disclosed affinity data for metabolic targets [3]. The complete absence of published target engagement data for the target compound means that it is positioned for de novo screening applications rather than as a pre-validated chemical probe. This is a critical procurement distinction: researchers seeking a known-active starting point should prioritize annotated analogs; those building unbiased diversity libraries for phenotypic or target-agnostic screening may prefer this compound specifically because it lacks prior annotation, reducing the risk of rediscovering known chemotypes.

Data availability Target annotation Screening library Hit discovery

Recommended Procurement and Application Scenarios for 4-(Pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Based on Quantitative Evidence


De Novo Diversity Screening Library Expansion for Target-Agnostic Phenotypic Assays

With zero prior bioactivity annotations [1], this compound is ideally suited for inclusion in diversity-oriented screening libraries where chemical novelty is prioritized. Its XLogP3-AA of 2.0 and TPSA of 118 Ų place it in a drug-like property space compatible with cell-based phenotypic screening (permeability without excessive lipophilicity) [1]. Researchers building a screening deck for novel target identification should procure this compound as part of a tetrazole-benzamide focused subset, specifically comparing hit rates against phenyl- and cyclohexyl-tetrazole analogs to assess the contribution of the p-tolyl group to any observed biological activity.

Structure-Activity Relationship (SAR) Exploration of the Tetrazole N1-Substituent in Sulfonylpyrrolidine Chemotype

The target compound represents the p-tolyl variant within a congeneric series where the N1-substituent on the tetrazole ring is systematically varied. Patent literature on sulfonylpyrrolidines [2] establishes this chemotype as relevant to monoamine reuptake and mGluR modulation. Procurement of this compound alongside the phenyl analog (CAS 946232-43-5) and cyclohexyl analog enables head-to-head SAR profiling to quantify the steric and electronic contribution of the para-methyl group. The 0.5-unit XLogP3-AA difference versus the phenyl analog provides a testable hypothesis that any observed potency differences correlate with lipophilicity-driven membrane partitioning rather than specific target interactions.

Biochemical Assay Development Where High HBA Count and Moderate TPSA Confer Solubility Advantages

The compound's 7 hydrogen bond acceptors and TPSA of 118 Ų suggest aqueous solubility compatible with biochemical assay conditions at concentrations up to 10–50 μM in standard assay buffers containing ≤1% DMSO [1]. This solubility profile differentiates it from more lipophilic tetrazole analogs (XLogP3-AA > 3) that may precipitate in aqueous assay media. Research groups developing fluorescence polarization, TR-FRET, or SPR-based binding assays for tetrazole-recognizing protein targets should consider this compound as a tool compound for assay validation, with the understanding that its binding activity remains uncharacterized and must be empirically determined.

Computational Chemistry and Molecular Docking Studies on Tetrazole-Containing Ligand-Protein Interactions

The well-defined 2D structure, complete computed descriptors (MW, logP, TPSA, rotatable bonds, HBA/HBD), and the availability of a 3D conformer model via PubChem [1] make this compound a suitable test case for computational chemists developing or validating docking scoring functions for tetrazole-amide chemotypes. Its 6 rotatable bonds present a non-trivial conformational sampling challenge that can benchmark flexible docking algorithms. Procurement for in silico studies requires no biological validation and leverages the compound's primary value as a structurally characterized, commercially available chemical entity with precisely defined physicochemical properties.

Quote Request

Request a Quote for 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.